molecular formula C16H23Cl2N5O3 B12085881 N-[2-amino-4-(dimethylcarbamoyl)cyclohexyl]-N'-(5-chloropyridin-2-yl)oxamide;hydrochloride

N-[2-amino-4-(dimethylcarbamoyl)cyclohexyl]-N'-(5-chloropyridin-2-yl)oxamide;hydrochloride

Cat. No.: B12085881
M. Wt: 404.3 g/mol
InChI Key: SCFBXGHGMBMEPI-UHFFFAOYSA-N
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Description

N-[2-amino-4-(dimethylcarbamoyl)cyclohexyl]-N’-(5-chloropyridin-2-yl)oxamide;hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an amino group, a dimethylcarbamoyl group, and a chloropyridinyl group, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-amino-4-(dimethylcarbamoyl)cyclohexyl]-N’-(5-chloropyridin-2-yl)oxamide;hydrochloride involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

N-[2-amino-4-(dimethylcarbamoyl)cyclohexyl]-N’-(5-chloropyridin-2-yl)oxamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[2-amino-4-(dimethylcarbamoyl)cyclohexyl]-N’-(5-chloropyridin-2-yl)oxamide;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-amino-4-(dimethylcarbamoyl)cyclohexyl]-N’-(5-chloropyridin-2-yl)oxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-amino-4-(dimethylcarbamoyl)cyclohexyl]-N’-(5-chloropyridin-2-yl)oxamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H23Cl2N5O3

Molecular Weight

404.3 g/mol

IUPAC Name

N-[2-amino-4-(dimethylcarbamoyl)cyclohexyl]-N'-(5-chloropyridin-2-yl)oxamide;hydrochloride

InChI

InChI=1S/C16H22ClN5O3.ClH/c1-22(2)16(25)9-3-5-12(11(18)7-9)20-14(23)15(24)21-13-6-4-10(17)8-19-13;/h4,6,8-9,11-12H,3,5,7,18H2,1-2H3,(H,20,23)(H,19,21,24);1H

InChI Key

SCFBXGHGMBMEPI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1CCC(C(C1)N)NC(=O)C(=O)NC2=NC=C(C=C2)Cl.Cl

Origin of Product

United States

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